Cas no 124429-25-0 (6-Bromo-4-ethoxyquinazoline)

6-Bromo-4-ethoxyquinazoline is a brominated quinazoline derivative with a molecular formula of C₁₀H₉BrN₂O. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromo and ethoxy functional groups enhances its reactivity, making it suitable for further functionalization via cross-coupling reactions or nucleophilic substitutions. Its stable quinazoline core contributes to its utility in medicinal chemistry, where it may be employed in the design of kinase inhibitors or other biologically active molecules. The compound is typically supplied with high purity, ensuring reliable performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
6-Bromo-4-ethoxyquinazoline structure
6-Bromo-4-ethoxyquinazoline structure
Product Name:6-Bromo-4-ethoxyquinazoline
CAS No:124429-25-0
MF:C10H9BrN2O
MW:253.095261335373
MDL:MFCD02333242
CID:1216461
PubChem ID:730768
Update Time:2025-06-29

6-Bromo-4-ethoxyquinazoline Chemical and Physical Properties

Names and Identifiers

    • Quinazoline, 6-bromo-4-ethoxy-
    • 6-bromo-4-ethoxyquinazoline
    • BRD-K12405862-001-01-7
    • 6-Bromo-4-ethoxy-quinazoline
    • SR-01000244937-1
    • HMS1587F09
    • CDKCNEGDPOMQDX-UHFFFAOYSA-N
    • 124429-25-0
    • SCHEMBL3865271
    • DTXSID30352645
    • BCB03_000909
    • SR-01000244937
    • MFCD02333242
    • AKOS002304584
    • 6-Bromo-4-ethoxyquinazoline
    • MDL: MFCD02333242
    • Inchi: 1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3
    • InChI Key: CDKCNEGDPOMQDX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(N=CN=2)OCC

Computed Properties

  • Exact Mass: 251.98987
  • Monoisotopic Mass: 251.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • PSA: 35.01

6-Bromo-4-ethoxyquinazoline Pricemore >>

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